2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a trifluoromethyl group, which is known to enhance biological activity and lipophilicity. The presence of the hexahydrocinnolin moiety suggests potential utility in various pharmacological contexts.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structures. It can also be classified as a trifluoromethylated pyridine derivative, which is significant in pharmaceutical chemistry due to the enhanced properties imparted by the trifluoromethyl group.
The synthesis of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)pyridine derivatives with azetidine-based precursors under controlled conditions.
The molecular structure of 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one features:
The molecular formula is C19H22F3N3O with a molecular weight of approximately 373.39 g/mol. The compound's structure can be visualized using computational chemistry software or through crystallographic data if available.
The compound can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Reaction yields and purity should be assessed using spectroscopic methods such as mass spectrometry and high-performance liquid chromatography.
The mechanism of action for compounds like 2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions.
Studies on similar compounds suggest that modifications in the molecular structure can lead to significant changes in biological activity. For instance, compounds with trifluoromethyl groups have shown increased potency in inhibiting specific enzymes related to cancer progression.
Relevant data on melting point and boiling point would require empirical measurement or literature values specific to this compound.
The compound's unique structural characteristics position it as a candidate for research in pharmacology and medicinal chemistry:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: